

Application Note: Quantification of Apigenin in Kamillosan® Using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: *Kamillosan*

Cat. No.: *B1166676*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of apigenin in **Kamillosan®**, a commercial chamomile preparation. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and method validation parameters. The presented method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of chamomile-based products.

Introduction

Kamillosan® is a widely used herbal medicinal product derived from chamomile flowers (*Matricaria recutita* L.), known for its anti-inflammatory, antispasmodic, and wound-healing properties. Apigenin, a prominent flavonoid constituent of chamomile, is a key contributor to its therapeutic effects. Accurate quantification of apigenin is therefore crucial for ensuring the quality, consistency, and efficacy of **Kamillosan®** and other chamomile-based preparations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely adopted analytical technique for the quantification of phytochemicals in complex matrices. This document provides a detailed protocol for the determination of apigenin in **Kamillosan®** using a validated HPLC-UV method.

Experimental Protocols

Materials and Reagents

- Apigenin reference standard ($\geq 95\%$ purity)
- **Kamillosan®** solution
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Phosphoric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrochloric acid (analytical grade)
- Syringe filters (0.45 μm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Analytical balance
- Ultrasonic bath
- pH meter
- Volumetric flasks and pipettes

Preparation of Standard Solutions

- **Stock Standard Solution (100 $\mu\text{g/mL}$):** Accurately weigh 10 mg of apigenin reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation from Kamillosan®

The following protocol is adapted from a method for analyzing a commercial chamomile cream and is suitable for a liquid preparation like **Kamillosan®**.[\[1\]](#)

- Accurately weigh approximately 2.0 g of **Kamillosan®** solution into a 50 mL beaker.
- Add 20 mL of 1.6% sodium hydroxide solution.
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Adjust the pH of the solution to 5.0 using a 50% hydrochloric acid solution.
- Quantitatively transfer the solution to a 50 mL volumetric flask and bring it to volume with methanol.
- Homogenize the solution thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- The sample is now ready for HPLC analysis.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation and quantification of apigenin.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol and 0.2% Phosphoric Acid in Water (50:50, v/v) [1]
Flow Rate	1.0 mL/min [1]
Injection Volume	20 µL
Column Temperature	25 °C [1]
Detection Wavelength	350 nm [1]
Run Time	Approximately 10 minutes

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[\[2\]](#)

Data Presentation

Table 1: Linearity and Range

Analyte	Linear Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)
Apigenin	1 - 50	$y = mx + c$	> 0.999

Table 2: Precision

Analyte	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
Apigenin	< 2.0	< 2.0

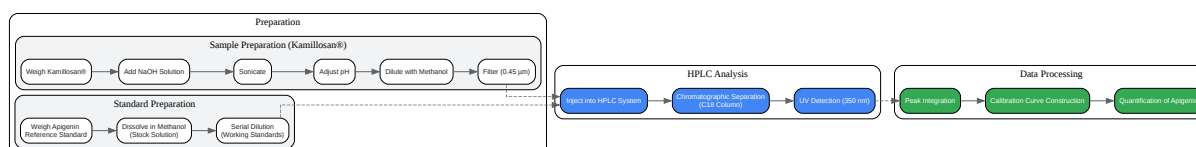
Table 3: Accuracy (Recovery)

Analyte	Spiked Concentration (µg/mL)	Mean Recovery (%)
Apigenin	Low	98 - 102
Medium	98 - 102	
High	98 - 102	

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Apigenin	~0.1	~0.3

Experimental Workflow Diagram



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Caption: HPLC-UV workflow for apigenin quantification.

Discussion

The described HPLC-UV method provides a reliable and efficient means for the quantification of apigenin in **Kamillosan®**. The sample preparation protocol is straightforward and effectively extracts apigenin from the complex matrix of the commercial product. The chromatographic conditions ensure good separation of apigenin from other components in the extract, resulting in a sharp and well-resolved peak.

The method validation data demonstrates that the assay is linear over a practical concentration range, with a high correlation coefficient indicating a strong relationship between concentration and peak area. The precision of the method, as indicated by the low relative standard deviation for both intra-day and inter-day analyses, confirms its reproducibility. The high recovery values from the accuracy study suggest that the method is free from significant matrix effects and provides an accurate measure of the apigenin content. The calculated limits of detection and quantification are sufficiently low to allow for the analysis of apigenin at typical concentrations found in chamomile preparations.

Conclusion

This application note presents a detailed and validated HPLC-UV method for the quantification of apigenin in **Kamillosan®**. The protocol is suitable for routine quality control analysis in industrial and research laboratories. The provided workflow and tabulated data offer a clear and comprehensive guide for the implementation of this method. By ensuring the accurate quantification of the key bioactive compound, apigenin, this method contributes to the overall quality assurance of chamomile-based herbal products.

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